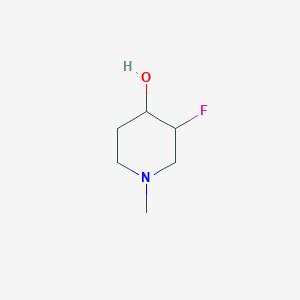

3-Fluoro-1-methylpiperidin-4-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H12FNO |

|---|---|

Molecular Weight |

133.16 g/mol |

IUPAC Name |

3-fluoro-1-methylpiperidin-4-ol |

InChI |

InChI=1S/C6H12FNO/c1-8-3-2-6(9)5(7)4-8/h5-6,9H,2-4H2,1H3 |

InChI Key |

HYJMPMKNCACNOC-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC(C(C1)F)O |

Origin of Product |

United States |

Synthetic Methodologies for 3 Fluoro 1 Methylpiperidin 4 Ol and Its Stereoisomers

Approaches to Carbon-Fluorine Bond Introduction at the C3 Position

The cornerstone of synthesizing this molecule is the creation of the C-F bond at the C3 position with specific stereochemistry. This is a non-trivial transformation that has been successfully addressed through advanced enantioselective fluorination techniques. These methods typically involve a pre-existing piperidine (B6355638) ring precursor, such as N-protected 4-piperidone, which is then fluorinated before the final reduction of the ketone.

To generate a single, desired stereoisomer, enantioselective fluorination methods are employed. These strategies utilize chiral catalysts to direct the fluorine atom to a specific face of the molecule, resulting in high enantiomeric excess.

Organocatalysis has proven to be a powerful approach for asymmetric fluorination. One of the most successful routes to cis-3-fluoropiperidin-4-ol (B2384693) derivatives starts from N-Boc-4-piperidone. nih.gov In a key study, an enantioselective fluorination was achieved using a modified cinchona alkaloid catalyst, a methodology pioneered by MacMillan. nih.gov This reaction generates the α-fluorinated ketone intermediate with high enantioselectivity.

Interestingly, further research demonstrated that the complex cinchona alkaloid catalyst could be substituted with simpler, commercially available chiral primary amines, such as α-methylbenzylamine, while achieving similar levels of enantioselectivity. nih.gov This organocatalytic step proceeds via the formation of a chiral enamine from the ketone precursor and the amine catalyst. The enamine then attacks an electrophilic fluorine source, with the chiral catalyst directing the approach of the fluorinating agent to create the C-F bond with a high degree of stereocontrol. The subsequent diastereoselective reduction of the resulting fluorinated ketone affords the cis-piperidinol. nih.gov The use of these catalysts provides an efficient pathway to both enantiomers of cis-1-Boc-3-fluoropiperidin-4-ol, which can be further purified to enantiopure material through crystallization. nih.gov

The aforementioned organocatalytic strategies fall under the broader category of electrophilic fluorination, where a fluorine atom with a partial positive charge (F⁺) is delivered to a nucleophilic substrate. nih.gov The precursor is typically an N-protected 4-piperidone, which is converted in situ to a more nucleophilic enamine or enol ether.

The choice of the electrophilic fluorinating agent is critical. N-fluorobenzenesulfonimide (NFSI) is a commonly used reagent for this transformation due to its effectiveness and stability. nih.gov The reaction involves the attack of the chiral enamine intermediate on NFSI, transferring the fluorine atom to the α-position of the ketone. The success of this step is highly dependent on the catalyst's ability to create a chiral environment that shields one face of the enamine, leading to a highly enantioselective fluorination. nih.gov

Enantioselective Fluorination Strategies

Construction of the Piperidine Ring System

An alternative synthetic strategy involves forming the piperidine ring from an acyclic precursor. This approach is particularly valuable as it allows for the installation of various substituents before the ring-closing step.

Intramolecular cyclization reactions are efficient methods for constructing cyclic systems like piperidines. In this strategy, a linear molecule containing both a nitrogen nucleophile and a reactive electrophilic site is induced to form a ring.

A powerful method for constructing piperidine rings is through the intramolecular oxidative amination of alkenes. digitellinc.comnih.gov This strategy involves an amino group tethered to an alkene chain. In the presence of a transition metal catalyst, typically palladium or gold, the nitrogen atom attacks the double bond in an intramolecular fashion to form the heterocyclic ring. digitellinc.comnih.govnih.gov

For the synthesis of a 3-fluoro-4-hydroxypiperidine scaffold, this would hypothetically involve an acyclic aminoalkene precursor containing a fluorine atom at the allylic position. A palladium-catalyzed process, for instance, could facilitate the intramolecular attack of the amine onto the alkene. digitellinc.comnih.gov The reaction is rendered oxidative by the presence of an oxidant, which is crucial for catalyst turnover. Such cyclizations can offer good control over regio- and stereoselectivity. nih.gov Gold-catalyzed intramolecular amination of allylic alcohols is another related strategy that forms substituted piperidines and could be adapted for this purpose. nih.govnih.gov While direct examples for synthesizing 3-fluoro-1-methylpiperidin-4-ol using this specific method are not prominently documented, the principle represents a viable alternative to the strategy of fluorinating a pre-formed ring.

Intramolecular Cyclization Reactions

Intramolecular Radical C-H Amination/Cyclization

Intramolecular radical C-H amination and related cyclization reactions represent a powerful strategy for constructing piperidine rings from acyclic precursors. These methods leverage the generation of a nitrogen-centered radical, which can then abstract a hydrogen atom from a specific C-H bond within the same molecule, typically at the δ-position, to trigger cyclization.

One innovative approach involves the interruption of the classic Hofmann-Löffler-Freytag (HLF) reaction. nih.gov A catalytic, enantioselective δ C-H cyanation of acyclic amines has been developed using a chiral copper catalyst. This catalyst is proposed to both initiate the radical relay and intercept it before the final C-N bond formation of a traditional HLF reaction. The process begins with an N-fluoro amide, which, in the presence of a Cu(I)CN complex, generates an N-centered radical. This radical facilitates a 1,5-hydrogen atom transfer (HAT), creating a carbon-centered radical at the δ-position. The chiral copper catalyst then mediates the cyanation of this radical, yielding an enantioenriched δ-amino nitrile. This nitrile group serves as a carbonyl equivalent and can be further elaborated and cyclized to furnish a variety of chiral piperidines. nih.gov This method provides a novel pathway for remote C-H functionalization to build the piperidine core. nih.govspringernature.com

General schemes for intramolecular radical C-H amination/cyclization often involve electrolysis or catalysis with copper(I) or copper(II) to generate the key nitrogen-radical intermediate that drives the ring-forming reaction. researchgate.net

Asymmetric Hydrogenation of Fluorinated Pyridine (B92270) and Enamide Derivatives

Asymmetric hydrogenation of readily available fluorinated pyridine derivatives is a direct and highly effective method for producing stereochemically defined fluorinated piperidines. This strategy is particularly powerful for establishing the cis-relationship between substituents on the piperidine ring.

The hydrogenation of fluoropyridines to the corresponding piperidines can be challenging due to competitive hydrodefluorination side reactions. nih.gov However, protocols have been developed to overcome this limitation. For instance, a one-pot rhodium-catalyzed dearomatization-hydrogenation (DAH) process provides convenient and highly diastereoselective access to cis-fluorinated piperidines. This method uses a rhodium catalyst with a borane (B79455) reagent (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, H-Bpin) to first dearomatize the fluoropyridine ring, followed by hydrogenation of the remaining double bonds, catalyzed by the residual rhodium, to yield the saturated heterocycle with excellent cis-diastereoselectivity.

Another approach involves the asymmetric hydrogenation of N-benzyl pyridinium (B92312) salts derived from fluoropyridines. Reduction with sodium borohydride (B1222165) can generate a fluoro-enamide intermediate. Subsequent asymmetric hydrogenation using a rhodium catalyst and a chiral phosphine (B1218219) ligand can then produce the desired chiral fluorinated piperidine. A high-throughput screening of various metal catalysts (Rh, Ru, Ir) and ligands is often employed to optimize the yield and stereoselectivity of this transformation.

Enzymatic Dynamic Asymmetric Transamination of Fluorinated Ketones

Biocatalysis offers a highly selective and environmentally benign alternative for the synthesis of chiral fluorinated amines. Enzymatic dynamic asymmetric transamination of prochiral fluorinated ketones is a particularly effective strategy for establishing the stereocenters found in molecules like 3-fluoro-4-aminopiperidine, a direct precursor to 3-fluoropiperidin-4-ol (B3394453).

This method employs a transaminase enzyme, often from a commercially available library, with pyridoxal-5'-phosphate (PLP) as a cofactor and an amine source like isopropylamine. The key to the process is the "dynamic kinetic resolution" aspect: the reaction is run under conditions (e.g., high pH) that promote the in-situ racemization (or epimerization) of the starting ketone's α-stereocenter. This allows the enzyme to selectively convert both enantiomers of the ketone into a single, desired stereoisomer of the amine product, theoretically enabling yields up to 100%.

In a reported synthesis of a syn-3-fluoro-4-aminopiperidine derivative, a transaminase from Codexis (ATA-3) was used. The optimized process, conducted at pH 10.5 in the presence of a borate (B1201080) buffer, successfully produced the desired amine with a high diastereomeric ratio (15:1) and excellent enantiomeric excess (96% ee). This demonstrates the power of enzymatic methods to precisely control multiple stereocenters in a single step.

Palladium-Catalyzed Annulation Pathways

Palladium-catalyzed annulation reactions provide a modular approach to constructing heterocyclic rings from acyclic or simpler cyclic precursors. While less common for the direct synthesis of 3-fluoropiperidin-4-ol, these methods illustrate modern strategies for forming six-membered nitrogen heterocycles.

One such method is the palladium-catalyzed decarboxylative cyclization of propargyl carbonates with bis-nitrogen nucleophiles to synthesize highly substituted piperazines. acs.org In this process, a palladium(0) catalyst, often with a phosphine ligand like DPEphos, reacts with a propargyl carbonate and a diamine. The reaction proceeds through a zwitterionic allenyl palladium intermediate, followed by cyclization to form the piperazine (B1678402) ring with high regio- and stereocontrol. acs.org Although this example yields a piperazine, the fundamental principle of using a palladium catalyst to couple two fragments and form a six-membered heterocycle is a relevant and powerful strategy in modern synthetic chemistry.

Stereochemical Control and Diastereoselective Synthesis

The biological activity of this compound and related compounds is critically dependent on their three-dimensional structure. Therefore, controlling the relative (cis/trans) and absolute (R/S) stereochemistry during synthesis is of paramount importance.

Strategies for Diastereomeric Ratio Control (e.g., cis/trans selectivity)

Achieving high diastereoselectivity, particularly cis-selectivity, is a key challenge in the synthesis of 3,4-disubstituted piperidines. Several strategies have proven effective.

The most direct route to cis-3-fluoropiperidin-4-ol derivatives involves the hydrogenation of a fluorinated pyridine precursor. As described previously, methods such as rhodium-catalyzed dearomatization-hydrogenation have shown excellent diastereoselectivity for the cis-product. capes.gov.brnih.gov This selectivity is often attributed to the hydrogen atoms adding to the same face of the partially reduced pyridine intermediate.

Another strategy involves an organocatalytic enantioselective fluorination of an N-Boc-4-piperidone precursor. The resulting 3-fluoro-4-piperidone can then be reduced. The stereochemical outcome of the reduction step is crucial. The use of a bulky reducing agent typically leads to the axial attack of the hydride on the ketone, resulting in the formation of the equatorial alcohol. If the fluorine atom at the C3 position adopts an equatorial position for steric reasons, this sequence leads to the desired cis-3-fluoro-4-hydroxypiperidine. Crystallization can often be used to isolate the pure cis-diastereomer. capes.gov.brnih.gov

Alternative methods for controlling diastereoselectivity in related piperidine systems include hydroboration/oxidation sequences on unsaturated piperidine precursors or the regioselective opening of a 3,4-epoxy-piperidine ring, where the directing influence of the piperidine nitrogen can favor the formation of a trans-product. researchgate.net

Dynamic Kinetic Resolution in Reduction Reactions

Dynamic kinetic resolution (DKR) is a powerful technique that enables the conversion of a racemic starting material into a single, enantiomerically pure product in theoretically 100% yield. wikipedia.org This is achieved by combining a kinetic resolution step with a concurrent in-situ racemization of the starting material. nih.govwikipedia.org

In the context of synthesizing fluorinated piperidinols, DKR is particularly relevant during the reduction of a racemic α-fluorinated ketone. The process requires a chiral catalyst that reduces one enantiomer of the ketone much faster than the other (kinetic resolution), along with reaction conditions that continuously interconvert the fast- and slow-reacting ketone enantiomers (racemization).

For example, the iridium-catalyzed asymmetric hydrogenation of α-fluoro ketones via DKR has been reported to produce chiral β-fluoro alcohols with high diastereo- and enantioselectivity. bohrium.com The success of this reaction relies on the catalyst's ability to discriminate between the two enantiomers of the ketone and the presence of conditions that allow for epimerization at the fluorine-bearing carbon. DFT calculations have suggested that noncovalent interactions, such as a C-F···Na charge-dipole interaction in the transition state, can be responsible for the high level of diastereomeric control. bohrium.com Similarly, ketoreductase enzymes can be used in dynamic reductive kinetic resolutions (DYRKR) to convert racemic ketones into a single diastereomer of the corresponding alcohol with high stereoselectivity. nih.govnih.gov This combination of racemization and enantioselective reduction is a highly efficient method for setting two adjacent stereocenters simultaneously.

Selective Functionalization at the Piperidine Nitrogen and C4 Position

A common approach begins with a precursor such as cis-1-Boc-3-fluoropiperidin-4-ol, where the nitrogen is protected by a tert-butyloxycarbonyl (Boc) group. This protecting group allows for selective manipulation of other parts of the molecule before its removal and subsequent N-methylation.

N-Methylation: The introduction of the methyl group at the nitrogen atom is typically achieved through reductive amination. jocpr.comorganic-chemistry.orgjocpr.comorganic-chemistry.org This can be accomplished by reacting the deprotected 3-fluoropiperidin-4-ol with formaldehyde (B43269) in the presence of a reducing agent. Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride. The reaction proceeds through the formation of an intermediate iminium ion, which is then reduced to the N-methylated product. The choice of reagents and reaction conditions is crucial to ensure high yields and avoid over-alkylation or other side reactions.

Table 1: Reagents for Reductive Amination

| Amine Substrate | Carbonyl Source | Reducing Agent | Typical Solvent |

| Secondary Amine | Formaldehyde | Sodium Triacetoxyborohydride | Dichloromethane |

| Secondary Amine | Formaldehyde | Sodium Cyanoborohydride | Methanol |

C4-Hydroxyl Functionalization: The hydroxyl group at the C4 position offers a handle for further molecular modifications, such as the introduction of various substituents through esterification or etherification. For instance, the synthesis of 1-methylpiperidin-4-yl α-hydroxy-α-(1-iodo-1-propen-3-yl)-α-phenylacetate (IPIP), a radiolabeled probe, demonstrates the functionalization of the C4-hydroxyl group of a related piperidinol. nih.govornl.gov In this case, the hydroxyl group is esterified with a substituted phenylacetic acid derivative. The stereochemistry at the C4 position can influence the binding affinity and selectivity of the final compound. nih.govornl.gov

The selective functionalization of the C4-hydroxyl group generally requires that the piperidine nitrogen is either protected or already functionalized to prevent its competing nucleophilicity. The relative reactivity of the nitrogen and the C4-hydroxyl group can be modulated by the choice of reagents and reaction conditions.

Optimization of Synthetic Pathways for Scalability and Yield

The transition from laboratory-scale synthesis to large-scale production of this compound and its derivatives necessitates a thorough optimization of the synthetic route to ensure efficiency, safety, and cost-effectiveness.

Key considerations for scalability include:

Starting Material Availability and Cost: The selection of readily available and inexpensive starting materials is paramount for an economically viable process.

Reaction Conditions: Optimization of reaction parameters such as temperature, pressure, reaction time, and catalyst loading is critical to maximize yield and minimize the formation of impurities. researchgate.net

Process Safety: A comprehensive risk assessment of each synthetic step is required to identify and mitigate potential hazards associated with reagents, intermediates, and reaction conditions.

Purification Methods: The development of efficient and scalable purification techniques, such as crystallization or chromatography, is essential to obtain the final product with the desired purity.

Waste Reduction: Implementing principles of green chemistry to minimize waste generation is an important aspect of modern process development. jocpr.com

A review of the synthesis of piperidine derivatives highlights that many successful large-scale processes rely on the hydrogenation of substituted pyridines. acs.org This approach can be advantageous as pyridines are often readily available starting materials. The development of robust and selective catalysts for this transformation is an active area of research.

Furthermore, flow chemistry is emerging as a powerful tool for the synthesis of fluorinated organic compounds, including amino acids. chemistryviews.org This technology offers advantages in terms of safety, scalability, and process control, and could potentially be applied to the synthesis of this compound.

Table 2: Key Optimization Parameters for Scalable Synthesis

| Parameter | Objective |

| Reagent Selection | Use of cost-effective and readily available materials. |

| Catalyst Loading | Minimization of catalyst usage while maintaining high efficiency. |

| Reaction Time | Reduction of batch cycle times for increased throughput. |

| Temperature/Pressure | Operation under safe and energy-efficient conditions. |

| Solvent Choice | Use of environmentally friendly and easily recoverable solvents. |

| Product Isolation | Development of robust crystallization or extraction procedures. |

The stereoselective synthesis of specific diastereomers, such as the (3R,4S) or (3S,4R) isomers, adds another layer of complexity to the optimization process. Chiral resolutions or asymmetric synthesis strategies must be carefully evaluated for their efficiency and scalability. The synthesis of all four diastereoisomers of 3-fluoro-4-hydroxyproline, a structurally related compound, demonstrates that such stereocontrol is achievable on a practical scale. nih.gov

Derivatization and Advanced Chemical Transformations of 3 Fluoro 1 Methylpiperidin 4 Ol

Regioselective and Stereoselective Functional Group Interconversions on the Piperidine (B6355638) Core

The manipulation of functional groups on the piperidine ring of 3-fluoro-4-hydroxypiperidine derivatives is crucial for creating diverse molecular architectures. Research has demonstrated the ability to achieve high levels of regio- and stereocontrol in these transformations.

A notable example involves the functionalization of related 3-fluoropiperidine (B1141850) imines. These intermediates can be chemoselectively derivatized with high diastereocontrol, providing access to a range of analogs. researchgate.net This highlights the potential for selective reactions at positions other than the fluorine- and hydroxyl-bearing carbons.

Furthermore, the synthesis of positional analogues of methylphenidate has showcased the ability to functionalize the piperidine ring at the C2, C3, and C4 positions with a high degree of regio- and stereoselectivity. This is often achieved through catalyst and protecting group control in rhodium-catalyzed C-H insertion and cyclopropanation reactions. organic-chemistry.orgwikipedia.orgnih.govresearchgate.net For instance, the C3 position, which is electronically deactivated by the inductive effect of the nitrogen, can be functionalized indirectly through the reductive ring-opening of a cyclopropane (B1198618) intermediate. nih.gov

The synthesis of various substituted piperidines often relies on the stereoselective reduction of precursor ketones or the functionalization of tetrahydropyridines. For example, the hydrogenation of substituted pyridinium (B92312) salts can lead to the formation of piperidines with defined stereochemistry. scientificupdate.com The choice of catalyst and reaction conditions is paramount in controlling the stereochemical outcome.

Chemical Modifications of the C4 Hydroxyl Group (e.g., etherification, esterification)

The C4 hydroxyl group of 3-Fluoro-1-methylpiperidin-4-ol is a key handle for introducing a wide array of functional groups through etherification and esterification reactions. These modifications can significantly impact the molecule's physicochemical properties and biological activity.

Etherification:

The formation of ether linkages at the C4 position can be achieved through various methods. While specific examples for this compound are not extensively documented in readily available literature, general principles of alcohol etherification apply. The Williamson ether synthesis, involving the deprotonation of the hydroxyl group with a strong base to form an alkoxide, followed by reaction with an alkyl halide, is a common strategy. For more complex structures, copper-catalyzed Ullmann-type couplings of the alcohol with aryl halides can be employed to form aryl ethers. mdpi.comwikipedia.orgorganic-chemistry.org The choice of catalyst, ligand, and reaction conditions is critical to achieving good yields and avoiding side reactions. mdpi.com

Esterification:

Esterification of the C4 hydroxyl group is a straightforward transformation that can be accomplished using various acylating agents. Acyl chlorides and acid anhydrides are commonly used due to their high reactivity. libretexts.orgpressbooks.publibretexts.org The reaction of the alcohol with an acyl chloride, often in the presence of a non-nucleophilic base like pyridine (B92270) to scavenge the HCl byproduct, leads to the formation of the corresponding ester. pressbooks.pub Similarly, acid anhydrides react with the alcohol, typically with gentle heating or in the presence of a catalyst, to yield the ester and a carboxylic acid byproduct. libretexts.org The use of mixed anhydrides, such as those formed from a carboxylic acid and trifluoroacetic anhydride, can also facilitate efficient esterification. researchgate.net

Table 1: General Conditions for Etherification and Esterification of Piperidinols

| Transformation | Reagents | General Conditions | Product Type |

| Etherification | Alkyl Halide, Strong Base (e.g., NaH) | Anhydrous solvent (e.g., THF, DMF) | Alkyl Ether |

| Aryl Halide, Copper Catalyst, Ligand, Base | High temperature, inert atmosphere | Aryl Ether | |

| Esterification | Acyl Chloride, Base (e.g., Pyridine) | Anhydrous solvent (e.g., CH2Cl2, THF) | Ester |

| Acid Anhydride | Heating or catalyst | Ester |

Reactions Involving the Tertiary Amine Nitrogen

The tertiary amine nitrogen in this compound is a site of significant chemical reactivity, allowing for a range of transformations that can modulate the molecule's basicity, polarity, and potential for further functionalization.

N-Oxidation:

The nitrogen atom can be readily oxidized to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as meta-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide. researchgate.netresearchgate.netchemtube3d.comrsc.org The formation of the N-oxide introduces a formal positive charge on the nitrogen and a negative charge on the oxygen, significantly altering the electronic properties of the piperidine ring. nih.gov Studies on related N-methylpiperidine derivatives have shown that the stereoselectivity of N-oxidation can be influenced by the choice of oxidizing agent and the substitution pattern on the piperidine ring. researchgate.net N-oxides can also serve as intermediates for further transformations or act as prodrugs. google.com

N-Quaternization:

The tertiary amine can undergo N-alkylation with alkyl halides to form quaternary ammonium (B1175870) salts. cdnsciencepub.comresearchgate.netumn.edu This reaction introduces a permanent positive charge on the nitrogen atom. The stereochemistry of N-quaternization in substituted piperidines has been shown to be dependent on the nature of the alkylating agent and the substituents on the piperidine ring, with preferential axial or equatorial attack being observed under different conditions. cdnsciencepub.com For instance, N-methylation often proceeds with preferential axial attack, while N-phenacylation can favor equatorial attack. cdnsciencepub.com

Table 2: Common Reactions at the Tertiary Amine Nitrogen

| Reaction | Reagents | Product |

| N-Oxidation | m-CPBA or H₂O₂ | N-oxide |

| N-Quaternization | Alkyl Halide (e.g., CH₃I) | Quaternary Ammonium Salt |

Coupling Reactions for Integration into Polycyclic and Heterocyclic Scaffolds

The this compound scaffold can be incorporated into more complex molecular architectures, including polycyclic and heterocyclic systems, through various transition metal-catalyzed coupling reactions. These reactions are instrumental in building molecular diversity for applications in drug discovery and materials science.

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. organic-chemistry.orgwikipedia.orgresearchgate.netlibretexts.org Derivatives of this compound, particularly the corresponding 4-amino derivative, are excellent substrates for this reaction. Coupling with aryl or heteroaryl halides or triflates allows for the synthesis of a wide range of N-aryl piperidines. chemtube3d.comnih.gov The choice of palladium catalyst, ligand (e.g., XPhos, SPhos, BrettPhos), and base is crucial for the success of the reaction, especially with challenging substrates. organic-chemistry.org This methodology has been successfully applied in the synthesis of complex molecules, including kinesin spindle protein (KSP) inhibitors.

Ullmann Condensation:

The Ullmann condensation is a copper-catalyzed reaction that can be used to form carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds. wikipedia.orgorganic-chemistry.orgresearchgate.net The C4-hydroxyl group of this compound can be coupled with aryl halides in an Ullmann-type ether synthesis to generate aryl ethers. mdpi.comwikipedia.org Similarly, the corresponding 4-amino derivative can undergo N-arylation with aryl halides. mdpi.comnih.gov While traditional Ullmann reactions often require harsh conditions, modern methods utilize various ligands to facilitate the coupling under milder temperatures. nih.gov

These coupling strategies provide a versatile toolkit for medicinal chemists to integrate the fluorinated piperidine motif into a diverse array of scaffolds, enabling the exploration of new chemical space.

Chemo- and Diastereoselective Reductions of Derivatives

The reduction of derivatives of this compound, particularly the corresponding ketone, 3-fluoro-1-methylpiperidin-4-one, is a critical step in controlling the stereochemistry at the C4 position. The development of chemo- and diastereoselective reduction methods allows for the synthesis of specific stereoisomers, which is often essential for achieving the desired biological activity.

The reduction of 3-fluoropiperidin-4-one (B1326556) can lead to the formation of both cis- and trans-3-fluoropiperidin-4-ol (B2614427) isomers. The diastereoselectivity of this reduction is highly dependent on the choice of reducing agent and the reaction conditions. For example, the use of certain reducing agents might favor the delivery of a hydride from a specific face of the ketone, leading to a preponderance of one diastereomer.

A key strategy for achieving high diastereoselectivity is through substrate control, where existing stereocenters in the molecule direct the approach of the reducing agent. In the context of synthesizing specific isomers of 3-fluoro-4-aminopiperidine, enzymatic dynamic asymmetric transamination of a fluoroketone has been shown to be a highly effective method, affording the desired syn-isomer with high diastereomeric and enantiomeric excess. scientificupdate.com This approach avoids a direct reduction of the ketone and instead introduces the amine functionality with inherent stereocontrol.

Furthermore, the reduction of other functional groups in the presence of the fluorine and hydroxyl moieties requires careful selection of reagents to ensure chemoselectivity. For instance, the reduction of a nitro group in a derivative can be achieved through catalytic hydrogenation, a transformation that is generally compatible with the fluoro and hydroxyl groups. mdpi.comnih.gov

The ability to perform these reductions with high chemo- and diastereoselectivity is fundamental to the utility of this compound and its derivatives as building blocks in the synthesis of complex, stereochemically defined molecules.

Theoretical and Computational Chemistry Studies of 3 Fluoro 1 Methylpiperidin 4 Ol

Conformational Analysis and Energy Landscape Exploration

The conformational landscape of 3-Fluoro-1-methylpiperidin-4-ol is primarily dictated by the chair conformations of the piperidine (B6355638) ring and the axial or equatorial positioning of the fluorine, hydroxyl, and methyl substituents. The preference of substituents on a six-membered ring is a balance of steric and electronic effects.

In many fluorinated piperidine systems, a notable preference for the axial position of the fluorine atom has been observed, which contrasts with the general expectation that larger substituents prefer the equatorial position to minimize steric strain. researchgate.netmdpi.comnih.govunito.it This "axial-F preference" is attributed to a combination of stabilizing electrostatic interactions and hyperconjugation. researchgate.netmdpi.comnih.gov Specifically, favorable interactions can occur between the lone pair of the nitrogen atom and the anti-bonding orbital of the C-F bond (n -> σ*C-F), and electrostatic attraction between the partially positive nitrogen (in its protonated form or influenced by the electron-withdrawing methyl group) and the electronegative fluorine atom. unito.itnih.gov

For this compound, the two primary chair conformers would be the cis and trans isomers with respect to the fluorine and hydroxyl groups. Within each isomer, the fluorine can be either axial or equatorial. The presence of the N-methyl group introduces its own conformational considerations, primarily its axial or equatorial orientation, with a general preference for the equatorial position to reduce steric hindrance.

The relative energies of these conformers can be estimated using computational methods. A hypothetical conformational analysis would involve identifying all possible chair and boat conformers and calculating their relative free energies (ΔG). The key equilibria to consider are the axial/equatorial preference of the fluorine at C3 and the hydroxyl group at C4.

Table 1: Hypothetical Relative Energies of Conformers of trans-3-Fluoro-1-methylpiperidin-4-ol

| Conformer | F Position | OH Position | N-Methyl Position | Relative Energy (kcal/mol) |

| 1 | Equatorial | Equatorial | Equatorial | 0.00 |

| 2 | Axial | Axial | Equatorial | Predicted to be higher |

Note: This table is illustrative. The actual relative energies would require specific computational calculations. The preference for the diequatorial conformer is a general expectation based on sterics, but the axial fluorine preference could influence the actual energy difference.

Quantum Mechanical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical method to investigate the electronic structure and reactivity of molecules like this compound. mdpi.comdergipark.org.trnih.gov Functionals such as B3LYP or M06-2X combined with a suitable basis set (e.g., 6-311+G(d,p)) are commonly used for such studies. nih.gov

These calculations can provide insights into:

Optimized Geometries: The precise bond lengths, bond angles, and dihedral angles of the most stable conformers.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial for understanding the molecule's reactivity. A smaller HOMO-LUMO gap generally indicates higher reactivity.

Molecular Electrostatic Potential (MEP): The MEP map visually represents the electron density distribution, highlighting electrophilic (electron-poor, typically blue) and nucleophilic (electron-rich, typically red) regions. For this compound, the oxygen and fluorine atoms would be regions of high electron density, while the hydrogen of the hydroxyl group and protons on the carbon backbone would be electron-deficient.

Natural Bond Orbital (NBO) Analysis: NBO analysis can quantify hyperconjugative interactions, such as the n -> σ* interactions that contribute to the conformational preferences of the fluorine atom. mdpi.comnih.gov

Table 2: Hypothetical DFT-Calculated Properties for the Most Stable Conformer of this compound

| Property | Predicted Value |

| HOMO Energy | ~ -7.0 eV |

| LUMO Energy | ~ +1.5 eV |

| HOMO-LUMO Gap | ~ 8.5 eV |

| Dipole Moment | ~ 2.5 D |

Note: These values are hypothetical and serve as examples of the data that would be generated from DFT calculations.

Prediction and Interpretation of Spectroscopic Parameters

Computational methods, particularly DFT, are widely used to predict spectroscopic parameters, which can then be compared with experimental data to confirm the structure and conformation of a molecule.

NMR Spectroscopy: The prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts is a key application. github.iomdpi.com The GIAO (Gauge-Including Atomic Orbital) method is commonly employed for this purpose. mdpi.com The calculated chemical shifts for different conformers can be Boltzmann-averaged based on their relative energies to obtain a predicted spectrum. The ¹⁹F NMR chemical shift and the ³J(H,F) coupling constants are particularly sensitive to the dihedral angle and thus the conformation, providing a powerful tool to distinguish between axial and equatorial fluorine. researchgate.net

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule. These can be compared with experimental IR spectra to identify characteristic functional group vibrations. For this compound, key vibrations would include the O-H stretch, C-F stretch, and C-N stretch. The position of the O-H stretching frequency can also provide evidence for intramolecular hydrogen bonding.

Table 3: Hypothetical Predicted NMR Chemical Shifts (ppm) for a Conformer of this compound

| Atom | Predicted Chemical Shift (ppm) |

| ¹H (H-C3) | 4.5 - 5.0 |

| ¹H (H-C4) | 3.8 - 4.2 |

| ¹³C (C3) | 85 - 90 (JC-F ~ 170-180 Hz) |

| ¹³C (C4) | 65 - 70 |

| ¹⁹F | -180 to -200 |

Note: These are estimated ranges and would vary significantly depending on the conformer and the solvent used in the calculation.

Molecular Modeling and Dynamics Simulations for Intramolecular Interactions

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound in different environments, such as in solution. mdpi.comnih.gov These simulations model the movement of atoms over time, allowing for the exploration of conformational changes and intramolecular interactions.

A key intramolecular interaction in this compound is the potential for hydrogen bonding between the hydroxyl group at C4 and the fluorine atom at C3 (O-H···F). The strength and prevalence of this interaction would depend on the relative stereochemistry (cis or trans) and the conformation of the piperidine ring. In a cis isomer with an equatorial hydroxyl group and an axial fluorine, for instance, the geometry might be favorable for such an interaction.

Quantum Theory of Atoms in Molecules (QTAIM) analysis can be applied to the calculated electron density to characterize the nature and strength of such weak interactions. mdpi.com The presence of a bond critical point between the hydrogen and fluorine atoms would provide evidence for an intramolecular hydrogen bond.

The interplay of this hydrogen bond with other non-covalent interactions, such as the aforementioned hyperconjugative effects and steric repulsions, will ultimately determine the most stable three-dimensional structure of the molecule.

Preclinical Mechanistic Investigations and Structure Activity Relationships Sar in Chemical Biology

Influence of Fluorine Substitution on Compound Basicity (pKa) and Protonation State

The introduction of fluorine into the piperidine (B6355638) ring of 3-Fluoro-1-methylpiperidin-4-ol has a significant impact on the basicity (pKa) of the tertiary amine. This is a well-documented phenomenon in medicinal chemistry, where fluorine is often employed to modulate the physicochemical properties of drug candidates. cambridgemedchemconsulting.com The high electronegativity of the fluorine atom exerts a strong electron-withdrawing inductive effect, which decreases the electron density on the nitrogen atom. This reduction in electron density makes the nitrogen lone pair less available for protonation, thereby lowering the compound's basicity compared to its non-fluorinated counterpart, 1-methylpiperidin-4-ol.

The extent of this pKa reduction is dependent on the position of the fluorine atom relative to the nitrogen. yuntsg.com In the case of this compound, the fluorine is at the β-position to the amine. Studies on similar β-fluorinated piperidine derivatives have shown that this substitution can lead to a pKa decrease of approximately 1 to 1.5 units. yuntsg.com The stereochemistry of the fluorine substituent, whether it is in an axial or equatorial position, can also subtly influence the pKa, with equatorial fluorine generally having a slightly greater effect. cambridgemedchemconsulting.com

This modulation of basicity is crucial as it directly affects the protonation state of the molecule at physiological pH (around 7.4). A lower pKa means that at physiological pH, a smaller proportion of the this compound molecules will be in their protonated, cationic form compared to the non-fluorinated analogue. This change in the ratio of neutral to protonated species can have profound effects on the compound's biological properties, including its membrane permeability, target binding, and potential for off-target effects such as hERG channel inhibition. cambridgemedchemconsulting.com

Table 1: Effect of Fluorine Substitution on Amine Basicity

| Compound | Position of Fluorine | Change in pKa (ΔpKa) | Reference |

| Fluorinated ethylamines | β-position | ~1.5 units decrease per fluorine | yuntsg.com |

| Fluorinated piperidines | β-position | 1 to 1.5 units decrease | yuntsg.com |

| PDE9 inhibitors (pyrrolidines) | Varies | 1.1 to 3.3 units decrease | cambridgemedchemconsulting.com |

Mechanistic Studies of Interactions with Specific Biomolecular Targets in vitro

Elucidation of Kinesin Spindle Protein (KSP) Inhibition Mechanism via Chemical Probes

The this compound moiety has been incorporated into potent inhibitors of Kinesin Spindle Protein (KSP), a motor protein essential for the formation of a bipolar spindle during mitosis. nih.govacs.org Inhibition of KSP leads to cell cycle arrest and apoptosis, making it an attractive target for cancer therapy. nih.govresearchgate.net Mechanistically, compounds containing the this compound scaffold often act as allosteric, non-competitive inhibitors of KSP. researchgate.net

These inhibitors bind to a pocket on the KSP motor domain that is distinct from the ATP and microtubule binding sites. researchgate.net The binding of the inhibitor induces a conformational change in KSP that prevents its proper function, ultimately leading to the formation of monopolar spindles and mitotic arrest. The fluorinated piperidine portion of these inhibitors plays a critical role in optimizing the physicochemical properties of the molecule, such as basicity, which can influence cellular uptake and target engagement. nih.govacs.org

Modulatory Effects on Efflux Transporters (e.g., P-glycoprotein) at a Mechanistic Level

P-glycoprotein (P-gp) is an efflux transporter that plays a significant role in multidrug resistance (MDR) in cancer cells by actively pumping a wide range of xenobiotics out of the cell. mdpi.com The this compound scaffold has been strategically employed to overcome P-gp-mediated efflux of KSP inhibitors. nih.govacs.org

The mechanism by which β-fluorination of the piperidine ring reduces P-gp efflux is linked to the modulation of the compound's basicity. nih.govdntb.gov.ua By lowering the pKa of the piperidine nitrogen, the proportion of the compound that is protonated at physiological pH is reduced. cambridgemedchemconsulting.com This is significant because P-gp often recognizes and transports positively charged, amphiphilic molecules. By decreasing the positive charge, the fluorinated compounds have a lower affinity for the P-gp transporter, leading to reduced efflux and increased intracellular accumulation. nih.govacs.org This, in turn, enhances the potency of the KSP inhibitor in cancer cells that overexpress P-gp. nih.gov

In vitro Binding Affinity and Selectivity Profiling

Furthermore, fluorinated piperidine and pyrrolidine (B122466) derivatives have been investigated as selective inhibitors of human carbonic anhydrase (hCA) isoforms. nih.gov These studies have shown that such fluorinated scaffolds can lead to compounds with high selectivity for hCA II over other isoforms like hCA I, IX, and XII. nih.gov This highlights the potential of the fluorinated piperidine scaffold to impart selectivity for specific protein targets.

Structure-Activity Relationship (SAR) Studies of the Fluorinated Piperidine Scaffold in Preclinical Models (mechanistic focus)

Structure-activity relationship (SAR) studies have been crucial in understanding the role of the fluorinated piperidine scaffold in modulating the activity of bioactive molecules. In the development of KSP inhibitors, the introduction of a fluorine atom at the 3-position of the 1-methylpiperidin-4-yl group was a key modification. nih.govacs.org This change was driven by the need to reduce P-gp mediated efflux, which was a significant issue with earlier, non-fluorinated analogues. nih.govacs.org

The SAR studies revealed that β-fluorination effectively lowered the pKa of the piperidine nitrogen, which correlated with reduced P-gp efflux and improved cellular potency. nih.gov However, this modification also highlighted the importance of the metabolic stability of the scaffold, as an initial fluorinated compound generated a toxic metabolite in vivo. nih.gov This led to further optimization, where the fluorine was strategically placed in a metabolically benign position, resulting in a compound with an optimal in vitro and metabolic profile. nih.govacs.org

The stereochemistry of the substituents on the piperidine ring is also a critical factor in the SAR. For instance, in a series of GLP-1R agonists, the position of the substituent on the piperidine ring significantly impacted the compound's activity. researchgate.net Similarly, for KSP inhibitors, the relative stereochemistry of the fluorine and the amino group on the piperidine ring was important for optimal activity. dntb.gov.ua

Table 2: SAR Insights for the Fluorinated Piperidine Scaffold

| Modification | Effect | Mechanistic Rationale | Reference |

| β-Fluorination | Reduced P-gp efflux | Lowered pKa, reducing affinity for P-gp | nih.govacs.org |

| Strategic placement of fluorine | Improved metabolic stability | Avoided formation of toxic metabolites | nih.gov |

| Stereochemistry of substituents | Modulated biological activity | Optimized interactions with the target protein | dntb.gov.uaresearchgate.net |

Metabolic Stability and Transformation Profiling in in vitro or in vivo (animal) Systems

The metabolic stability of compounds containing the this compound scaffold is a critical aspect of their preclinical development. In vitro metabolic stability assays, often using liver microsomes or hepatocytes from different species, are employed to predict the in vivo clearance of a compound. nuvisan.com

For fluorinated compounds, a common metabolic pathway is oxidation, often mediated by cytochrome P450 (CYP) enzymes. nih.govmdpi.com The presence of fluorine can influence the metabolic profile of a molecule. acs.org In some cases, fluorination can block metabolism at a specific site, leading to improved metabolic stability. nih.gov However, in other instances, the electron-withdrawing nature of fluorine can alter the reactivity of the molecule, potentially leading to the formation of unique metabolites. acs.org

In the development of KSP inhibitors containing a fluorinated piperidine moiety, an initial lead compound was found to generate a toxic metabolite in vivo. nih.govacs.org This underscores the importance of conducting thorough metabolic profiling of such compounds. Subsequent research focused on identifying the metabolic "soft spots" and modifying the structure to improve metabolic stability without compromising activity. nih.gov This involved strategically positioning the fluorine atom to create a metabolically more robust molecule. nih.govacs.org

Applications As a Versatile Synthetic Intermediate in Advanced Chemical Research

Contribution to the Synthesis of Diverse Heterocyclic Systems

The structural features of 3-fluoro-1-methylpiperidin-4-ol and its synthetic precursors, such as 3-fluoro-1-methylpiperidin-4-one, allow for its elaboration into a variety of more complex heterocyclic systems. The ketone precursor, in particular, serves as a key starting material for constructing fused ring systems through condensation reactions.

A prominent example of this strategy is the Hantzsch-type synthesis to form thiazole (B1198619) rings. The reaction of a 3-halo-1-methylpiperidin-4-one with a thioamide, such as ethyl thiooxamide, leads to the formation of a fused thiazolo[5,4-c]pyridine (B153566) core. google.com This reaction proceeds through an initial condensation followed by cyclization to yield the bicyclic heteroaromatic system. This methodology highlights how the piperidinone core acts as a template for annulating other heterocyclic rings.

Table 1: Synthesis of Fused Heterocycles from Piperidinone Precursors

| Precursor | Reagent | Resulting Heterocyclic System | Reference |

|---|---|---|---|

| 3-Bromo-1-methyl-piperidin-4-one | Ethyl thiooxamide | 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylate | google.com |

This synthetic utility allows chemists to access novel chemical space, creating diverse libraries of compounds for screening in various research applications, from materials science to pharmacology. The fluorine atom remains as a key substituent on the core structure, available to influence the ultimate properties of the final heterocyclic product.

Utility in Medicinal Chemistry Programs as a Key Building Block for Ligand Design

The this compound moiety is a prized building block in medicinal chemistry due to the advantageous properties conferred by the fluorine atom. nih.gov Its incorporation into drug candidates can enhance metabolic stability, modulate the basicity of the piperidine (B6355638) nitrogen, and improve binding affinity to biological targets. acs.orgscientificupdate.com

A significant application is demonstrated in the development of inhibitors for the Kinesin Spindle Protein (KSP), a target for novel cancer therapeutics. acs.orgnih.gov In the discovery of the clinical candidate MK-0731, a potent KSP inhibitor, the (3R,4S)-3-fluoro-1-methylpiperidin-4-yl fragment was crucial. acs.org Researchers found that introducing this moiety modulated the pKa of the piperidine nitrogen and, critically, reduced the compound's susceptibility to efflux by P-glycoprotein (Pgp), a common mechanism of drug resistance. acs.orgnih.gov The strategic placement of the fluorine atom was designed to be metabolically benign, avoiding the in vivo toxicity issues seen with other fluorinated analogues. acs.org

The synthesis of this key building block often starts from a protected version, cis-1-Boc-3-fluoropiperidin-4-ol, which can be synthesized enantioselectively. nih.govcapes.gov.br This allows for precise control over the stereochemistry, which is often critical for pharmacological activity.

Table 2: Research Findings on this compound Derivatives in Medicinal Chemistry

| Compound / Fragment | Application / Target | Key Findings | Reference |

|---|---|---|---|

| (3R,4S)-3-fluoro-1-methylpiperidin-4-yl | Kinesin Spindle Protein (KSP) Inhibitor (MK-0731) | Modulated piperidine pKa; Reduced Pgp efflux; Led to an optimal metabolic profile. | acs.orgnih.gov |

| cis-1-Boc-3-fluoropiperidin-4-ol | General Building Block | Highly prized for medicinal chemistry; Enantioselective synthesis developed. | nih.govcapes.gov.br |

Application in Radiochemistry for the Synthesis of Molecular Imaging Probes

The development of radiolabeled ligands for Positron Emission Tomography (PET) is a powerful tool for visualizing and quantifying biological targets in vivo. The piperidine scaffold is common in PET radiotracers, and the introduction of fluorine-18 (B77423) ([18F]), a positron-emitting isotope, is a widespread strategy for creating imaging probes.

The synthesis of [18F]-labeled derivatives related to this compound typically involves introducing the [18F]fluoride in the final step of the synthesis to minimize handling of the radioactive material and maximize radiochemical yield. A common method involves the nucleophilic substitution of a suitable leaving group (e.g., tosylate, mesylate, or nitro group) on a precursor molecule with [18F]fluoride. nih.gov For instance, the radiosynthesis of [18F]5Me3F4AP, a tracer for K+ channels, was achieved via an isotope exchange method on a nitropyridine N-oxide precursor. nih.gov

While a direct [18F]-labeling of this compound is not prominently documented, its structure is amenable to such modification. A synthetic strategy could involve preparing a precursor such as 1-methyl-4-oxopiperidin-3-yl methanesulfonate (B1217627) and reacting it with [18F]fluoride, followed by reduction of the ketone.

However, a significant challenge in developing fluorinated PET tracers is their in vivo metabolic stability. Studies on other [18F]-labeled piperidine derivatives have shown that they can undergo radiodefluorination in vivo, leading to the accumulation of [18F]fluoride in bone and cartilage, which complicates PET image interpretation. nih.gov Therefore, careful metabolic studies are essential in the development of any novel [18F]-labeled piperidine-based imaging probe. nih.govnih.gov

Table 3: Synthetic and Research Considerations for [18F]-Labeled Piperidine Probes

| Radiotracer / Precursor | Target / Application | Synthetic Methodology / Key Consideration | Reference |

|---|---|---|---|

| 4-(4-[18F]-fluorobenzyl)piperidine derivatives | NR2B NMDA Receptors | Suffered from significant in vivo radiodefluorination, limiting utility. | nih.gov |

| [18F]5-methyl-3-fluoro-4-aminopyridine | K+ Channels | Synthesized via isotope exchange on a 3-fluoro-5-methyl-4-nitropyridine (B15521877) N-oxide precursor. | nih.gov |

Future Research Directions and Emerging Methodologies for Fluorinated Piperidinols

Development of Innovative and Sustainable Stereoselective Synthetic Pathways

The demand for enantiomerically pure fluorinated piperidinols in various scientific fields necessitates the development of more efficient, sustainable, and stereoselective synthetic methods. Current strategies often rely on the hydrogenation of fluoropyridine precursors, which presents opportunities for innovation.

A significant advancement lies in the cis-selective hydrogenation of readily available and economical fluoropyridines. nih.gov This approach utilizes heterogeneous catalysts, such as palladium, to achieve robust and chemoselective reduction. nih.gov The method is notable for its tolerance to air and moisture, enhancing its practicality. Future work will likely focus on expanding the catalyst scope and optimizing reaction conditions to improve yields and diastereoselectivities further. A key strategy involves the in situ protection of the resulting fluorinated piperidine (B6355638), which can be challenging to purify otherwise. nih.gov

Intramolecular cyclization represents another major avenue for synthesis. mdpi.com Methodologies like the aza-Michael reaction and metal-catalyzed cyclizations are being refined. mdpi.com A "green" approach using water-mediated intramolecular cyclization has shown promise for producing substituted piperidinols. mdpi.com The evolution of these pathways will likely involve combining hydrogenation and functionalization steps into one-pot processes, thereby increasing efficiency and reducing waste. mdpi.com The development of novel organocatalysts is also gaining traction as an alternative to traditional metal catalysts. mdpi.com

Key research directions include:

Asymmetric Hydrogenation: Expanding the library of chiral catalysts, such as those based on ruthenium complexes with specialized ligands (e.g., DM-SEGPHOS), to achieve high enantioselectivity (ee >99%) and diastereoselectivity (de >98%) in the synthesis of fluorinated piperidinol precursors. nih.gov

Sustainable Reagents and Solvents: Moving away from hazardous reagents and volatile organic solvents towards greener alternatives, such as water-mediated reactions, to improve the environmental footprint of these syntheses. mdpi.com

Flow Chemistry: Adapting existing batch syntheses to continuous flow processes to enhance safety, scalability, and reproducibility.

Enzymatic Resolutions: Employing enzymes for the kinetic resolution of racemic mixtures of fluorinated piperidinols or their intermediates to access single enantiomers with high purity.

Advanced Computational Approaches for Rational Design and Prediction of Reactivity

Computational chemistry is an increasingly indispensable tool for accelerating the discovery and optimization of fluorinated piperidinols. In silico methods allow for the rational design of novel derivatives and the prediction of their chemical reactivity and biological activity before committing to laborious and expensive laboratory synthesis.

Molecular docking studies are pivotal in designing piperidine derivatives as inhibitors of specific biological targets, such as enzymes like dihydrofolate reductase (DHFR). nih.gov These simulations predict the binding affinity and interaction patterns of a ligand within the active site of a target protein. For instance, the nitrogen atom in the piperidine ring is often crucial for forming hydrogen bonds with key amino acid residues, enhancing binding. nih.gov

Structure-Activity Relationship (SAR) analysis, often performed in conjunction with computational modeling, helps elucidate how specific structural modifications influence biological activity. nih.gov This guides the rational design of more potent and selective compounds. Quantum mechanical calculations are also employed to understand the conformational preferences of fluorinated piperidinols. For example, studies on related fluoro-hydroxyprolines have shown that fluorination can significantly alter ring pucker and the trans:cis amide bond ratio, which has profound implications for molecular recognition by proteins. nih.gov These calculations, validated by NMR spectroscopy and X-ray crystallography, provide a deep understanding of how the C-F bond influences molecular geometry and electrostatic potential. nih.gov

Future computational efforts will likely focus on:

Machine Learning and AI: Developing predictive models based on large datasets to more accurately forecast the properties, reactivity, and bioactivity of novel fluorinated piperidinol candidates.

Molecular Dynamics (MD) Simulations: Going beyond static docking to simulate the dynamic behavior of the ligand-protein complex over time, providing a more realistic picture of the binding event and informing the design of compounds with improved pharmacokinetic profiles.

Reactivity Prediction: Using computational models to predict the outcome and stereoselectivity of synthetic reactions, thereby optimizing reaction conditions and guiding the development of new synthetic pathways.

Exploration of Novel Derivatization Strategies and Functionalization Patterns

The piperidinol core of 3-Fluoro-1-methylpiperidin-4-ol serves as a versatile scaffold for further chemical modification. Exploring novel derivatization and functionalization patterns is crucial for fine-tuning the molecule's physicochemical properties and tailoring it for specific applications.

One common strategy involves creating libraries of related compounds by introducing various substituents onto the piperidine ring or its existing functional groups. For example, piperidine-based thiosemicarbazones have been synthesized and evaluated as enzyme inhibitors. nih.gov The synthesis involves reacting a piperidine-containing ketone with a thiosemicarbazide, followed by the introduction of diverse aromatic or aliphatic groups. Spectroscopic methods like ¹H-NMR and ¹³C-NMR are essential for confirming the structures of these new derivatives. nih.gov

Another approach is the stereoselective synthesis of precursors that can be elaborated into a range of final products. The synthesis of (3S,4R)-4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine, an intermediate for the selective serotonin (B10506) reuptake inhibitor Paroxetine, highlights a strategy where a fluorinated phenyl group is incorporated to achieve specific pharmacological activity. chemicalbook.com

Future research in this area will likely concentrate on:

Late-Stage Functionalization: Developing methods to introduce fluorine or other functional groups into complex piperidine-containing molecules at a late stage of the synthesis, allowing for the rapid generation of diverse analogs from a common intermediate.

Bioorthogonal Chemistry: Designing fluorinated piperidinols with bioorthogonal handles (e.g., alkynes, azides) that allow them to be specifically labeled or conjugated to other molecules within a biological system.

Multi-component Reactions: Utilizing multi-component reactions to construct complex fluorinated piperidine derivatives in a single step from simple starting materials, enhancing synthetic efficiency.

Expanding Applications in Chemical Biology as Mechanistic Tools and Molecular Probes

Fluorinated piperidinols are increasingly valuable tools in chemical biology for dissecting complex biological processes and visualizing molecular targets in living systems. Their unique properties, including metabolic stability and the ability of fluorine to act as a sensitive NMR probe or PET imaging label, make them well-suited for these roles.

A key application is the development of radiolabeled molecular probes for Positron Emission Tomography (PET). osti.gov The 3-fluoro-piperidine moiety can be labeled with the positron-emitting isotope Fluorine-18 (B77423). osti.gov Although initial studies on certain 3-[¹⁸F]fluoro-piperidine derivatives as PET tracers for NR2B NMDA receptors showed minimal brain uptake, the labeled fluorine atom demonstrated high metabolic stability against defluorination. osti.gov This stability makes the 1,4-disubstituted 3-[¹⁸F]fluoro-piperidine a valuable building block for developing other PET radiotracers for different biological targets. osti.gov

Fluorinated piperidinols also serve as scaffolds for probes targeting other receptor systems, such as the muscarinic acetylcholine (B1216132) receptors. nih.gov Stereoselectively synthesized piperidinyl esters have been developed as radioiodinated probes to study receptor subtype selectivity in the brain. nih.gov

Furthermore, the principles learned from related fluorinated heterocycles, like 3-fluoro-4-hydroxyproline, can be applied. These molecules serve as bioisosteric replacements for their non-fluorinated counterparts in peptides and peptidomimetics, acting as powerful tools to probe and modulate protein-protein interactions, such as those involving the VHL E3 ligase in targeted protein degradation. nih.gov The fluorine atom's influence on ring conformation provides a subtle yet powerful method for dissecting the structural requirements of molecular recognition. nih.gov

Future applications in chemical biology are expected to include:

Targeted Covalent Inhibitors: Designing fluorinated piperidinols equipped with a reactive group that can form a covalent bond with a specific residue in a target protein, enabling durable inhibition and detailed mechanistic studies.

Fluorescent Probes: Incorporating fluorophores into the fluorinated piperidinol structure to create fluorescent probes for use in high-throughput screening and cellular imaging. mdpi.com

Probing Enzymatic Mechanisms: Using fluorinated analogs of natural substrates to study enzyme mechanisms, as the C-F bond can alter electronic properties and reaction pathways. st-andrews.ac.uk

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.